2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid
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Overview
Description
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: and 3-aminopropanoic acid are organic compounds with significant roles in various scientific fields The former is a derivative of pyrimidine, a fundamental structure in nucleic acids, while the latter is a simple amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with urea under acidic conditions, followed by cyclization and oxidation steps . Another method includes the use of methyl carbamate and ethyl acetoacetate, which undergoes cyclization to form the desired product .
For 3-aminopropanoic acid , it is typically synthesized through the hydrolysis of β-alanine nitrile or by the reduction of acrylonitrile followed by hydrolysis .
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The processes are designed to be cost-effective and environmentally friendly, utilizing readily available starting materials and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted pyrimidines.
3-aminopropanoic acid: also undergoes several reactions:
Amidation: It can react with carboxylic acids to form amides.
Esterification: It can form esters with alcohols.
Decarboxylation: Under certain conditions, it can undergo decarboxylation to form propylamine.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like selenium dioxide, reducing agents such as sodium borohydride, and various acids and bases for catalysis .
Major Products
The major products formed from these reactions include substituted pyrimidines, dihydropyrimidines, amides, esters, and amines .
Scientific Research Applications
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: and 3-aminopropanoic acid have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with nucleic acids and enzymes, potentially inhibiting their function. It can form hydrogen bonds with nucleic acid bases, affecting DNA and RNA stability .
3-aminopropanoic acid: acts as a precursor in the synthesis of neurotransmitters and other biologically active molecules. It can be incorporated into peptides and proteins, influencing their structure and function .
Comparison with Similar Compounds
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: is similar to other pyrimidine derivatives such as orotic acid and uracil. its unique structure allows for specific interactions with biological molecules, making it valuable in research .
3-aminopropanoic acid: is similar to other amino acids like glycine and alanine but has distinct properties due to its three-carbon chain, which affects its reactivity and role in biological systems .
List of Similar Compounds
- Orotic acid
- Uracil
- Thymine
- Cytosine
- Glycine
- Alanine
- β-Alanine
These compounds share structural similarities but differ in their specific chemical and biological properties .
Properties
Molecular Formula |
C8H11N3O6 |
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Molecular Weight |
245.19 g/mol |
IUPAC Name |
3-aminopropanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4.C3H7NO2/c8-3-1-2(4(9)10)6-5(11)7-3;4-2-1-3(5)6/h1H,(H,9,10)(H2,6,7,8,11);1-2,4H2,(H,5,6) |
InChI Key |
AGYNWVLHIMMOLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.C(CN)C(=O)O |
Origin of Product |
United States |
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